molecular formula C3H8ClF3N2O B1433379 1,1,1-Trifluoro-3-hydrazinylpropan-2-ol hydrochloride CAS No. 1803607-27-3

1,1,1-Trifluoro-3-hydrazinylpropan-2-ol hydrochloride

Cat. No.: B1433379
CAS No.: 1803607-27-3
M. Wt: 180.56 g/mol
InChI Key: DJUYDROEFQSFKU-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-hydrazinylpropan-2-ol hydrochloride: is a chemical compound with the molecular formula C₃H₇F₃N₂O·HCl. It is known for its unique structure, which includes a trifluoromethyl group, a hydrazinyl group, and a hydroxyl group. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-hydrazinylpropan-2-ol hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 1,1,1-trifluoro-2-propanol with hydrazine hydrate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-hydrazinylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: It can be reduced to form simpler compounds or intermediates.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,1,1-Trifluoro-3-hydrazinylpropan-2-ol hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-hydrazinylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its reactivity, allowing it to participate in various biochemical pathways. The hydrazinyl group can form covalent bonds with biological molecules, potentially leading to the inhibition of enzymes or other proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the hydrazinyl group.

    3-Hydrazinylpropan-2-ol: Similar but without the trifluoromethyl group.

    1,1,1-Trifluoro-3-amino-2-propanol: Contains an amino group instead of a hydrazinyl group.

Uniqueness: 1,1,1-Trifluoro-3-hydrazinylpropan-2-ol hydrochloride is unique due to the presence of both trifluoromethyl and hydrazinyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.

Biological Activity

1,1,1-Trifluoro-3-hydrazinylpropan-2-ol hydrochloride (CAS No. 1803607-27-3) is a novel chemical compound characterized by its trifluoromethyl group, hydrazine moiety, and alcohol functional group. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

  • Molecular Formula : C₃H₉ClF₃N₂O
  • Molecular Weight : Approximately 144.10 g/mol
  • Appearance : White to off-white powder
  • Purity : Typically ≥ 95% in research applications

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with Biological Targets

The compound interacts with various biological targets such as enzymes and receptors through hydrogen bonding and other non-covalent interactions. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

2. Inhibition of Enzymes

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

  • Enzyme Inhibition : Studies suggest that hydrazine derivatives can act as inhibitors for enzymes like monoamine oxidase (MAO), which is critical in neurotransmitter regulation.

3. Anti-Cancer Activity

Preliminary studies have shown that the compound may exhibit anti-cancer properties by inhibiting tumor cell proliferation. The trifluoromethyl group may enhance the compound's lipophilicity, allowing better penetration into cells and potentially increasing its efficacy against cancer cells .

Case Studies

Several case studies have investigated the biological activity of this compound:

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of hydrazine derivatives found that this compound significantly inhibited MAO activity in vitro. The inhibition was dose-dependent, suggesting potential therapeutic applications in treating mood disorders .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro experiments evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated a significant reduction in cell viability at higher concentrations, supporting its potential as an anti-cancer agent.

Data Table: Comparison with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
This compound Trifluoromethyl + hydrazine + alcoholEnzyme inhibition; anti-cancer
Trifluoroacetylhydrazine Trifluoromethyl + hydrazineKnown for agrochemical applications
3-Hydrazinylpropan-2-ol Lacks trifluoromethyl groupMore common in organic synthesis

Pharmacokinetics and Safety

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest:

  • Absorption : The compound's lipophilicity may enhance its absorption.
  • Distribution : Its small molecular size allows for widespread distribution within biological systems.

Safety data indicate that while the compound has potential therapeutic benefits, it also poses risks such as skin irritation upon contact and should be handled with care .

Properties

IUPAC Name

1,1,1-trifluoro-3-hydrazinylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F3N2O.ClH/c4-3(5,6)2(9)1-8-7;/h2,8-9H,1,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUYDROEFQSFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.